N4-Benzoyl-2'-O-methylcytidine
Overview
Description
N4-Benzoyl-2'-O-methylcytidine is a useful research compound. Its molecular formula is C17H19N3O6 and its molecular weight is 361.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 371910. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Oligonucleotide Incorporation
N4-Benzoyl-2'-O-methylcytidine is used in the synthesis of specific nucleosides and their incorporation into oligonucleotides. For instance, it has been involved in the synthesis of N4-isobutyryl-2′-O-methylcytidine, a component for oligonucleotide preparation. The synthesis process involves several steps, including transamination at the C4 position of cytidine and preparation of a methylphosphonamidite monomer for incorporation into oligonucleotides (Vaghefi & Hogrefe, 1993).
Antiviral Activity
This compound derivatives have shown significant potential in antiviral activity, particularly against hepatitis C virus (HCV). The compound has been designed as an inhibitor of HCV RNA-dependent RNA polymerase (RdRp) and demonstrates potent and selective inhibition of HCV replication, indicating its promise as a therapeutic agent (Clark et al., 2005).
Large-Scale Synthesis for Therapeutics
Efficient large-scale synthesis methods for derivatives of this compound have been developed to produce high-quality yield. This process is significant for its application in oligonucleotide therapeutics, indicating the compound's role in the development of therapeutic agents (Ross, Han, & Ravikumar, 2006).
CD73 Inhibition for Cancer Immunotherapy
Compounds derived from this compound have been investigated as CD73 inhibitors, which are potentially useful in cancer immunotherapy. The modification of the N4-benzoyloxy group in these compounds enhances inhibitory potency and provides functionality for molecular probes, making them relevant in the context of anticancer drugs (Scortichini et al., 2020).
Chemical and Enzymatic Regeneration Studies
This compound derivatives have been studied for their chemical and enzymatic regeneration capabilities. These studies are vital for understanding the potential use of these compounds as prodrugs in various therapeutic applications, such as treatments for HIV (Kawaguchi et al., 1989).
Oligonucleotide Probe Development
Derivatives of this compound have been used in the development of oligonucleotide probes. These probes are synthesized and labeled with various markers, such as fluorescent, chemiluminescent, and enzyme labels, for use in hybridization assays, offering a range of applications in molecular biology and diagnostics (Urdea et al., 1988).
Mechanism of Action
Target of Action
N4-Benzoyl-2’-O-methylcytidine is a cytidine analog . Its primary targets are DNA methyltransferases . DNA methyltransferases are enzymes that catalyze the transfer of a methyl group to DNA and play a crucial role in gene expression and regulation .
Mode of Action
N4-Benzoyl-2’-O-methylcytidine interacts with its targets, the DNA methyltransferases, by inhibiting their activity . This inhibition disrupts the normal methylation patterns of DNA, which can lead to changes in gene expression .
Biochemical Pathways
The compound’s action affects the DNA methylation pathways . DNA methylation is a biochemical process essential for normal development in higher organisms. It has critical roles in processes such as X-chromosome inactivation, repression of transposable elements, and genomic imprinting . By inhibiting DNA methyltransferases, N4-Benzoyl-2’-O-methylcytidine can alter these processes, potentially leading to various downstream effects .
Result of Action
The molecular and cellular effects of N4-Benzoyl-2’-O-methylcytidine’s action are primarily related to its potential anti-metabolic and anti-tumor activities . By inhibiting DNA methyltransferases and disrupting normal DNA methylation patterns, it could potentially interfere with the growth and proliferation of cancer cells .
Safety and Hazards
Properties
IUPAC Name |
N-[1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O6/c1-25-14-13(22)11(9-21)26-16(14)20-8-7-12(19-17(20)24)18-15(23)10-5-3-2-4-6-10/h2-8,11,13-14,16,21-22H,9H2,1H3,(H,18,19,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZIIHWLABYQKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52571-45-6 | |
Record name | NSC371910 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371910 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.